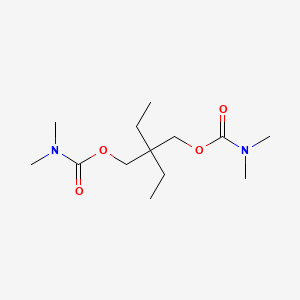
2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) is an organic compound with the molecular formula C_7H_16O_2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two ethyl groups and a propanediol backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) typically involves the reaction of 2,2-diethyl-1,3-propanediol with N,N-dimethylcarbamate. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions include aldehydes, acids, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2-Diethyl-1,3-propanediol: A related compound with similar structural features but different functional groups.
Neopentyl glycol: Another similar compound used in various industrial applications.
Uniqueness
2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) is unique due to its specific combination of functional groups and its versatile applications across different fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
特性
CAS番号 |
63834-75-3 |
|---|---|
分子式 |
C13H26N2O4 |
分子量 |
274.36 g/mol |
IUPAC名 |
[2-(dimethylcarbamoyloxymethyl)-2-ethylbutyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-7-13(8-2,9-18-11(16)14(3)4)10-19-12(17)15(5)6/h7-10H2,1-6H3 |
InChIキー |
SYJOHJHUOWQNTH-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(COC(=O)N(C)C)COC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















